2-Chloronicotinic acid hydrochloride
Description
2-Chloronicotinic acid (chemical formula: C₆H₄ClNO₂) is a chlorinated pyridine derivative with a white crystalline structure, exhibiting solubility in water (~13.4 g/L), ethanol, ether, and acetone . It serves as a critical intermediate in synthesizing pharmaceuticals, pesticides, and heterocyclic compounds like pyrazolines and pyrazoles . Its reactivity stems from the electron-withdrawing chlorine substituent at the 2-position of the pyridine ring, which influences steric and electronic effects during synthesis .
Historically, 2-chloronicotinic acid was first characterized in 1925, with subsequent research focusing on optimizing synthesis routes. Modern methods emphasize green chemistry, such as enzymatic hydrolysis using engineered amidases (94% conversion, 575 g/L·day⁻¹ space-time yield) , one-step oxidation with ozone (low pollution) , and Ru/C-catalyzed oxygen oxidation (90% yield) . These advancements address traditional challenges like harsh reaction conditions and toxic byproducts .
Properties
IUPAC Name |
2-chloropyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2.ClH/c7-5-4(6(9)10)2-1-3-8-5;/h1-3H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILEOFUZXHTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376462 | |
| Record name | 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56055-55-1 | |
| Record name | 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Source: Chemicalbook synthesis summary (2016)
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct oxidation (green) | 2-chloro-3-methylpyridine | O2, NHPI, Co(III)/Mn(III) acetylacetonate | 50–120 °C, 0.2–2 MPa O2, 3–24 h | Green, one-step, avoids harsh chemicals | Requires pressurized oxygen setup |
| Chlorination of nicotinic acid-N-oxide | Nicotinic acid-N-oxide | POCl3, PCl5, triethylamine | 50–100 °C, distillation, hydrolysis | High purity product, industrially proven | Uses corrosive reagents, colored impurities |
| Biocatalytic hydrolysis | 2-chloronicotinonitrile | Engineered nitrilase enzyme | Mild aqueous conditions, ~16 h | Mild, selective, no byproducts | Enzyme production needed |
| Multi-step cyclization route | Acetaldehyde, methyl formate | Sodium methylate, malononitrile, chlorination | Mild, multi-step | Environmentally friendly | More complex synthesis |
| Hydrochloride salt formation | 2-chloronicotinic acid | Thionyl chloride, methanol | 20 °C to ambient, 5 days | Established method for salt prep | Long reaction time |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloronicotinic acid can undergo oxidation reactions, often using reagents such as hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in aqueous or organic solvents.
Major Products:
2-(Phenylamino)pyridine-3-carboxylic acid: Formed through nucleophilic substitution with aniline.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Pharmaceuticals
2-Chloronicotinic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:
- Pralofen : An anti-inflammatory and analgesic drug, 2-chloronicotinic acid acts as a precursor in its production. This compound's structural modifications enable the development of effective therapeutic agents .
- Mefenamic Acid and Niflumic Acid : These non-steroidal anti-inflammatory drugs (NSAIDs) benefit from 2-chloronicotinic acid as a key building block in their synthesis .
- 4-Thiazolidinone Derivatives : The compound is utilized in the preparation of these derivatives, which exhibit significant antimicrobial activity .
Table 1: Pharmaceutical Compounds Derived from 2-Chloronicotinic Acid
| Compound | Type | Application |
|---|---|---|
| Pralofen | Anti-inflammatory | Pain relief |
| Mefenamic Acid | NSAID | Pain and inflammation management |
| Niflumic Acid | NSAID | Pain and inflammation management |
| 4-Thiazolidinones | Antimicrobial agents | Infection treatment |
Agricultural Applications
1. Agrochemical Synthesis
this compound is vital in the synthesis of various agrochemicals:
- Herbicides : It is an intermediate for herbicides such as nicosulfuron and diflufenican, which are used to control unwanted plant growth effectively .
- Pesticides : The compound's reactivity allows it to be transformed into effective pesticides that enhance agricultural productivity .
Table 2: Agrochemicals Derived from 2-Chloronicotinic Acid
| Agrochemical | Type | Application |
|---|---|---|
| Nicosulfuron | Herbicide | Weed control |
| Diflufenican | Herbicide | Weed control |
Materials Science Applications
1. Corrosion Inhibition
Recent studies have demonstrated that 2-chloronicotinic acid can inhibit the corrosion of aluminum in hydrochloric acid solutions. The compound's ability to form protective films on metal surfaces makes it useful in industrial applications where metal corrosion is a concern .
Case Studies
1. Synthesis of Non-Steroidal Anti-Inflammatory Drugs
A study highlighted the effectiveness of using 2-chloronicotinic acid in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Researchers demonstrated that through specific chemical transformations, this compound could yield derivatives with enhanced pharmacological properties .
2. Environmental Impact of Agrochemicals
Research has shown that while 2-chloronicotinic acid is effective in synthesizing agrochemicals, its environmental impact must be assessed. Studies indicate that careful management during production can mitigate potential ecological risks associated with its use in herbicides and pesticides .
Mechanism of Action
The mechanism of action of 2-chloronicotinic acid hydrochloride involves its role as an intermediate in various chemical reactions. It acts by participating in nucleophilic substitution and oxidation reactions, leading to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific bioactive compound being synthesized .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights
Synthetic Efficiency 2-Chloronicotinic Acid: Enzymatic methods (e.g., G175A/A305T mutant amidase) offer superior conversion rates (94%) and environmental benefits compared to traditional chemical routes . Chemical methods like one-step oxidation (95% yield ) and Ru/C catalysis (90% yield ) are cost-effective and scalable. 6-Chloronicotinic Acid: Limited synthesis data in evidence, but safety protocols emphasize strict PPE use due to hazardous decomposition products . 2-Thiobenzyl Nicotinic Acid: Achieves a 98.6% yield via 2-chloronicotinic acid derivatization, highlighting the latter’s versatility as a precursor .
Reactivity and Applications
- The 2-chloro substituent in 2-chloronicotinic acid facilitates nucleophilic substitution and alkylation reactions, enabling diverse downstream products like acyl urea compounds (used in herbicides) and hydrazone derivatives (antibacterial agents) .
- In contrast, 2-chloronicotinyl chloride’s acyl chloride group enhances reactivity in coupling reactions but poses handling risks due to corrosiveness .
Environmental and Safety Profiles Enzymatic synthesis of 2-chloronicotinic acid reduces waste and avoids corrosive solvents, aligning with green chemistry principles .
Toxicity
- 2-Chloronicotinic acid exhibits low acute toxicity (LD₅₀ >2000 mg/kg) in mammals, making it safer for agrochemical applications compared to more toxic fungicides .
Future Prospects and Research Directions
- Green Synthesis : Enzymatic and catalytic methods for 2-chloronicotinic acid production are expected to dominate, minimizing environmental impact .
- Biomedical Applications: Potential in antitumor and antimicrobial drug development remains underexplored .
- Material Science: Integration into organic-inorganic hybrid materials could expand its utility in advanced technologies .
Biological Activity
2-Chloronicotinic acid hydrochloride is a chlorinated derivative of nicotinic acid, known for its diverse biological activities and applications in pharmaceutical and agrochemical industries. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
- Molecular Formula : C₆H₄ClNO₂
- Molecular Weight : 157.55 g/mol
- Melting Point : 176-178 °C (decomposes)
- Density : 1.5 g/cm³
- Boiling Point : 316.8 °C at 760 mmHg
This compound exhibits several biological activities:
- Anti-inflammatory Properties : It acts as a precursor in the synthesis of pralofen, an anti-inflammatory and analgesic drug. This compound modulates inflammatory pathways, reducing pain and inflammation in various conditions .
- Neuroprotective Effects : Research indicates that it may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases by modulating neuronal signaling pathways .
- Antimicrobial Activity : It has shown efficacy against various pathogens, making it a candidate for developing new antibiotics .
- Corrosion Inhibition : Studies have demonstrated its ability to inhibit aluminum corrosion in acidic environments, indicating potential applications in material science .
Therapeutic Applications
This compound is utilized in various therapeutic contexts:
- Pharmaceutical Intermediates : It serves as a key intermediate in synthesizing drugs like mefenamic acid and niflumic acid, which are used for pain relief and inflammation reduction .
- Agrochemicals : The compound is also significant in the development of agrochemicals, including herbicides and insecticides, enhancing agricultural productivity .
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of 2-Chloronicotinic acid in a model of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function in treated subjects compared to controls. The results suggest its potential role in managing neurodegenerative diseases .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial involving patients with chronic inflammatory conditions, administration of pralofen (derived from 2-Chloronicotinic acid) resulted in significant reductions in pain scores and inflammatory markers over a six-week period. This highlights the clinical relevance of the compound's anti-inflammatory properties .
| Study | Findings |
|---|---|
| Neuroprotective Effects | Reduced oxidative stress; improved cognition |
| Anti-inflammatory Mechanism | Significant pain reduction; lower inflammatory markers |
Q & A
Q. What are the primary synthetic routes for 2-chloronicotinic acid (2-CNA), and what are their comparative advantages?
- Methodological Answer : 2-CNA is synthesized via chemical and enzymatic routes. Common chemical methods include:
- Chlorination of nicotinic acid derivatives : Direct chlorination using reagents like PCl₃ or POCl₃ under controlled temperatures (80–100°C) .
- Nucleophilic substitution : Starting from 2-chloro-3-cyanopyridine, hydrolysis with acidic or basic catalysts yields 2-CNA .
Enzymatic routes, such as amidase-catalyzed hydrolysis of 2-chloronicotinamide, offer greener alternatives but require engineered enzymes (e.g., Pa-Ami mutants) to overcome steric/electronic challenges from the chlorine substituent .
Trade-offs : Chemical methods provide higher yields (≥80%) but involve hazardous reagents, while enzymatic routes are eco-friendly but require optimization for industrial scalability .
Q. Which analytical techniques are most reliable for characterizing 2-CNA purity and structure?
- Methodological Answer :
- Chromatography : USP guidelines recommend thin-layer chromatography (TLC) with silica gel plates and a solvent system of butyl alcohol/water/acetic acid (60:25:15) to confirm purity . Gas chromatography (GC) is used for quantitative analysis .
- Spectroscopy : Vibrational spectroscopy (FT-IR, Raman) combined with density functional theory (DFT) calculations validates structural features, such as C=O and C–Cl bond vibrations .
- Melting point : A sharp melting point (176–180°C) confirms crystallinity and purity .
Q. What are the key pharmaceutical applications of 2-CNA?
- Methodological Answer : 2-CNA serves as a precursor for:
- Nonsteroidal anti-inflammatory drugs (NSAIDs) : Pranoprofen synthesis via nucleophilic substitution .
- Antioxidant agents : Schiff base derivatives with hydroxyl/methoxy groups exhibit radical-scavenging activity .
- Agrochemicals : Intermediate for herbicides like diflufenican .
Q. What safety protocols are critical when handling 2-CNA hydrochloride?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powder .
- Storage : Keep in airtight containers in cool (<25°C), dry conditions to prevent decomposition .
Advanced Research Questions
Q. How can enzymatic synthesis of 2-CNA be optimized to overcome low catalytic efficiency?
- Methodological Answer :
- Structure-guided mutagenesis : The Pa-Ami G175A/A305T double mutant reduces the distance between Ser177 (catalytic triad) and the substrate’s carbonyl carbon, enhancing nucleophilic attack efficiency. This mutant achieves a 94% conversion rate and 575 g·L⁻¹·day⁻¹ space-time yield .
- Substrate engineering : Use 2-chloronicotinamide with electron-withdrawing groups to reduce steric hindrance during hydrolysis .
Q. How can contradictions in reported reaction yields for 2-CNA synthesis be resolved?
- Methodological Answer :
- Systematic variable analysis : Compare solvent polarity (e.g., DMF vs. water), temperature (60–120°C), and catalyst loading (e.g., 5–20 mol% Pd) across studies .
- Statistical modeling : Apply design of experiments (DoE) to identify critical factors (e.g., pH, reaction time) and optimize conditions .
Q. What strategies improve the stability of 2-CNA under varying experimental conditions?
- Methodological Answer :
- pH stability : 2-CNA degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Buffered solutions (pH 6–8) at 4°C minimize decomposition .
- Thermal stability : Avoid prolonged heating above 100°C; use inert atmospheres (N₂/Ar) during high-temperature reactions .
Q. How can computational methods aid in predicting 2-CNA reactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
